

addressing cell permeability challenges with GSK 4027

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Compound of Interest		
Compound Name:	GSK 4027	
Cat. No.:	B607841	Get Quote

Technical Support Center: GSK4027

Welcome to the technical support center for GSK4027, a potent and selective chemical probe for the PCAF/GCN5 bromodomains. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is GSK4027 and what is its primary mechanism of action?

A1: GSK4027 is a high-affinity chemical probe that selectively inhibits the bromodomains of the p300/CBP-associated factor (PCAF, also known as KAT2B) and General Control Nonderepressible 5 (GCN5, also known as KAT2A).[1][2] By binding to these bromodomains, GSK4027 prevents their interaction with acetylated lysine residues on histones and other proteins, thereby modulating gene transcription and cellular processes regulated by PCAF/GCN5.

Q2: Is there a negative control available for GSK4027?

A2: Yes, GSK4028 is the enantiomeric negative control for GSK4027.[1] It is structurally identical but stereochemically different, resulting in significantly lower biological activity. It is recommended to use GSK4028 in parallel with GSK4027 to distinguish on-target from off-target effects.



Q3: What is the recommended starting concentration for cellular assays?

A3: A recommended concentration range for cellular use is 50 nM - 1 μ M.[3] The optimal concentration will depend on the cell type and the specific experimental endpoint. A cellular IC50 of 60 nM has been reported in a NanoBRET assay in HEK293 cells.[1][3]

Q4: How should I prepare and store GSK4027?

A4: GSK4027 is typically supplied as a crystalline solid and is soluble in DMSO.[4][5] For cellular experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles. Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.

Q5: Is GSK4027 cytotoxic?

A5: GSK4027 has been shown to be non-cytotoxic in cellular health assays up to 200 μ M.[1][3] However, it is always good practice to perform a cytotoxicity assay in your specific cell line at the intended concentration range and incubation time.

Troubleshooting Guide Issue 1: Inconsistent or No Observed Effect in Cellular Assays



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Possible Cause	Troubleshooting Step
Poor Cell Permeability/Uptake	Although GSK4027 is designed to be cell-penetrant, with a measured artificial membrane permeability of 500 nm/s, cellular uptake can vary between cell lines.[6] - Optimize Incubation Time: Increase the incubation time to allow for sufficient intracellular accumulation. A time course experiment (e.g., 2, 6, 12, 24 hours) can help determine the optimal duration Increase Concentration: Perform a dose-response experiment to determine if a higher concentration is required to achieve the desired effect in your cell system Serum Concentration: If using serum-containing media, consider reducing the serum percentage during treatment, as serum proteins can sometimes bind to small molecules and reduce their effective concentration.
Compound Instability	GSK4027 may degrade in cell culture media over long incubation periods.[7][8][9][10] - Freshly Prepare Solutions: Always prepare fresh dilutions of GSK4027 from your DMSO stock for each experiment Minimize Exposure to Light: Protect solutions containing GSK4027 from light to prevent photodegradation Replenish Compound: For long-term experiments (>24 hours), consider replacing the media with freshly prepared GSK4027-containing media every 24 hours.



Incorrect Target Engagement	Ensure GSK4027 is engaging with its intended targets (PCAF/GCN5) within your cells Perform Target Engagement Assay: Use a target engagement assay like the NanoBRET™ assay to confirm that GSK4027 is binding to PCAF/GCN5 in your specific cell line and experimental conditions.[1][3]
Cell Line Specificity	The expression levels of PCAF and GCN5 can vary between cell lines, which may influence the cellular response to GSK4027 Confirm Target Expression: Verify the expression of PCAF and GCN5 in your cell line of interest using techniques like Western blotting or qPCR.

Issue 2: Suspected Off-Target Effects

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Possible Cause	Troubleshooting Step	
	At high concentrations, small molecules may	
	exhibit off-target effects. GSK4027 is highly	
	selective for PCAF/GCN5 over other	
	bromodomains, including a >18,000-fold	
	selectivity over the BET family.[1][2] - Use the	
	Negative Control: Always include the	
	enantiomeric negative control, GSK4028, in	
	your experiments. A biological effect observed	
	with GSK4027 but not with GSK4028 at the	
	same concentration is more likely to be an on-	
Non-Specific Binding	target effect Dose-Response Curve: Perform	
	a detailed dose-response analysis. On-target	
	effects should typically occur within a specific	
	concentration range, while off-target effects may	
	appear at much higher concentrations	
	Orthogonal Approaches: Use a secondary,	
	structurally unrelated inhibitor of PCAF/GCN5,	
	or employ genetic approaches like siRNA or	
	CRISPR/Cas9 to knockdown PCAF and/or	
	GCN5 to confirm that the observed phenotype is	
	due to inhibition of these specific targets.	

Quantitative Data Summary



Parameter	Value	Assay	Reference
PCAF IC50	40 nM	TR-FRET	[1]
PCAF Ki	1.4 nM	BROMOscan	[1]
GCN5 Ki	1.4 nM	BROMOscan	[1]
Cellular IC50 (PCAF)	60 nM	NanoBRET™ (HEK293)	[1][3]
Artificial Membrane Permeability	500 nm/s	PAMPA	[6]
Molecular Weight	377.28 g/mol	-	[4]
Solubility	Soluble in DMSO	-	[4][5]

Experimental Protocols

Protocol 1: General Procedure for Cellular Treatment with GSK4027

- Cell Seeding: Plate your cells at the desired density in a suitable culture plate and allow them to adhere overnight.
- Compound Preparation: Prepare a fresh dilution of GSK4027 from a frozen DMSO stock into your cell culture medium to achieve the final desired concentration. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium with GSK4028 at the same concentration as GSK4027).
- Cell Treatment: Remove the old medium from the cells and replace it with the medium containing GSK4027, GSK4028, or the vehicle control.
- Incubation: Incubate the cells for the desired period (e.g., 2-24 hours) under standard cell culture conditions (37°C, 5% CO2).
- Downstream Analysis: After incubation, harvest the cells for your intended downstream analysis (e.g., qPCR, Western blot, immunofluorescence, etc.).



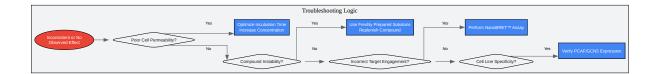
Protocol 2: PCAF/GCN5 Target Engagement using NanoBRET™ Assay

This protocol is a generalized version based on published methods.[11][12][13][14][15]

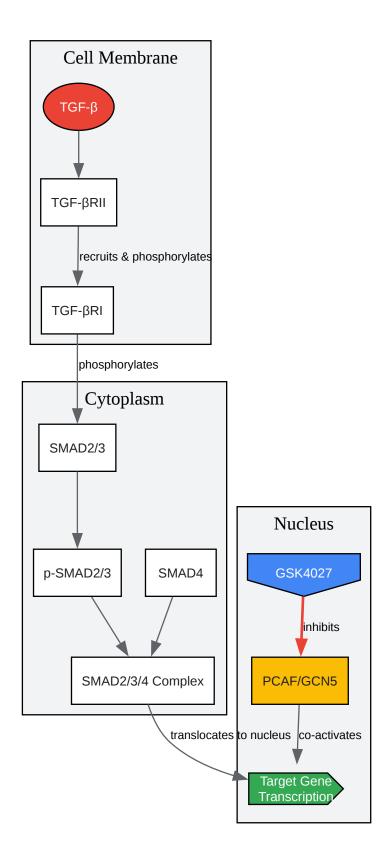
- Transfection: Co-transfect your cells of interest with a vector expressing a NanoLuc®-PCAF or NanoLuc®-GCN5 fusion protein and a carrier DNA. Plate the transfected cells in a white, 96-well assay plate.
- · Compound and Tracer Addition:
 - Prepare serial dilutions of GSK4027 and the negative control GSK4028 in your assay medium.
 - Add the NanoBRET™ tracer to the assay medium at the pre-determined optimal concentration.
 - Add the compound dilutions and the tracer-containing medium to the cells.
- Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound to reach equilibrium with the intracellular target.
- Substrate Addition and Signal Measurement:
 - Add the NanoBRET™ Nano-Glo® Substrate to each well.
 - Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader equipped with the appropriate filters.
- Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
 Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

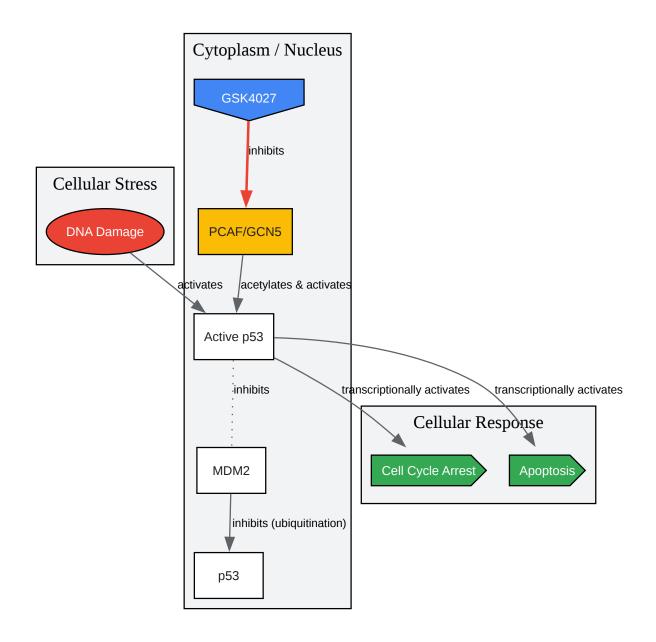




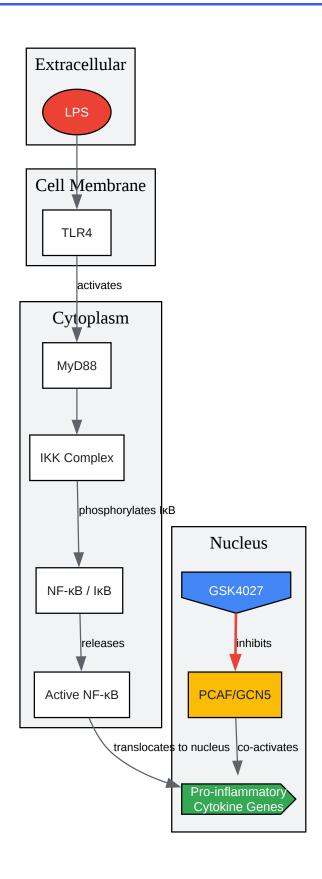












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